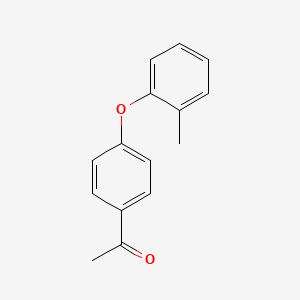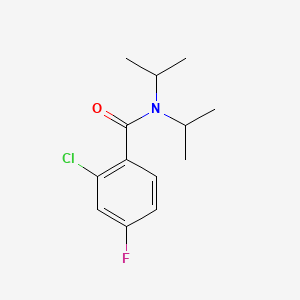
2-Chloro-4-fluoro-N,N-bis(1-methylethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-fluoro-N,N-bis(1-methylethyl)benzamide is an organic compound with the molecular formula C13H17ClFNO. It is characterized by the presence of chloro and fluoro substituents on the benzene ring, along with N,N-bis(1-methylethyl)amide functionality. This compound is typically a solid with an off-white to white appearance .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-fluoro-N,N-bis(1-methylethyl)benzamide generally involves the following steps:
Starting Materials: The synthesis begins with the appropriate benzoyl chloride derivative, which contains the chloro and fluoro substituents.
Amidation Reaction: The benzoyl chloride derivative undergoes an amidation reaction with N,N-bis(1-methylethyl)amine under controlled conditions to form the desired benzamide.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Large-Scale Amidation: Utilizing large reactors to carry out the amidation reaction efficiently.
Purification: The product is purified through recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-fluoro-N,N-bis(1-methylethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the benzene ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different substituents on the benzene ring .
Scientific Research Applications
2-Chloro-4-fluoro-N,N-bis(1-methylethyl)benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-4-fluoro-N,N-bis(1-methylethyl)benzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways.
Pathways Involved: The exact pathways depend on the biological context and the specific target molecules.
Comparison with Similar Compounds
Similar Compounds
5-Amino-2-chloro-4-fluoro-N-[[methyl(1-methylethyl)amino]sulfonyl]benzamide: This compound has similar substituents but includes an amino group and a sulfonyl group.
4-Bromo-2-chloro-N,N-bis(1-methylethyl)benzamide: This compound has a bromo substituent instead of a fluoro substituent.
Uniqueness
2-Chloro-4-fluoro-N,N-bis(1-methylethyl)benzamide is unique due to its specific combination of chloro and fluoro substituents, which can influence its reactivity and biological activity .
Properties
Molecular Formula |
C13H17ClFNO |
|---|---|
Molecular Weight |
257.73 g/mol |
IUPAC Name |
2-chloro-4-fluoro-N,N-di(propan-2-yl)benzamide |
InChI |
InChI=1S/C13H17ClFNO/c1-8(2)16(9(3)4)13(17)11-6-5-10(15)7-12(11)14/h5-9H,1-4H3 |
InChI Key |
XHPDXJVCWQXGNC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C1=C(C=C(C=C1)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(4-tert-butylphenyl)quinolin-2-yl]acetamide](/img/structure/B14113244.png)

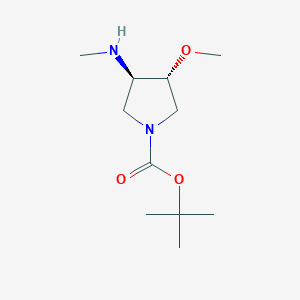
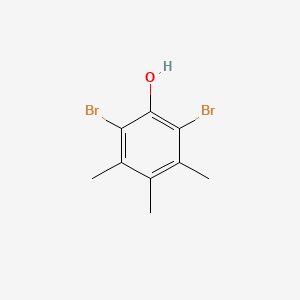
![2-Methyl-2,9-diazaspiro[5.5]undecan-1-one hydrochloride](/img/structure/B14113269.png)
![N-{2-[4-(aminomethyl)piperidin-1-yl]ethyl}methanesulfonamide](/img/structure/B14113278.png)


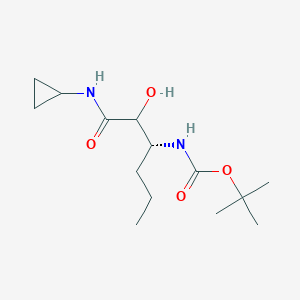
![2-[[[2,5-Bis(2,2-difluoroethoxy)benzoyl]amino]methyl]-1-piperidineacetic acid](/img/structure/B14113300.png)
![1H-Pyrazolo[3,4-b]pyridine-4-carboxaMide, 6-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(1,2-dihydro-4,6-diMethyl-2-oxo-3-pyridinyl)Methyl]-1-(1-Methylethyl)-](/img/structure/B14113308.png)


